REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
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245 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1C)O
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Name
|
|
Quantity
|
1.6 L
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
109.6 g
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
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The mixture was stirred at 10°-15° C. for five hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added (two hours)
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Duration
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2 h
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Type
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EXTRACTION
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Details
|
extracted with ether/hexane
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Type
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WASH
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Details
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The extract was washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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STIRRING
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Details
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The residue was stirred with 3 liters of hexane
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Type
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FILTRATION
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Details
|
the hexane solution was filtered through silica gel
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Type
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WAIT
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Details
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The filtrate was held at -20° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to one liter
|
Type
|
WAIT
|
Details
|
held at -30° to -35° C. for two hours
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Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1C)[N+](=O)[O-])O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |